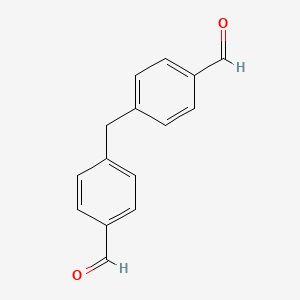

4,4'-Methylenedibenzaldehyde

Description

Research Significance within Bifunctional Aldehyde Chemistry

The significance of 4,4'-Methylenedibenzaldehyde in chemical research is intrinsically linked to its identity as a bifunctional aldehyde. Bifunctional molecules, containing two reactive functional groups, are fundamental in polymer chemistry and materials science for their ability to form extended, cross-linked structures. specialchem.comresearchgate.net The two aldehyde groups in this compound can participate in a variety of chemical reactions, such as condensation, Schiff base formation, and Knoevenagel condensation, allowing for the creation of diverse and complex molecules. iucr.orgchemrxiv.org

In polymer chemistry, bifunctional aldehydes are crucial as crosslinking agents. researchgate.netsjsu.edu Crosslinking transforms linear polymer chains into a three-dimensional network, significantly enhancing properties such as mechanical strength, thermal stability, and chemical resistance. specialchem.comresearchgate.net This process is fundamental to the production of thermosetting plastics, which, unlike thermoplastics, are irreversibly hardened upon curing. eupegypt.comresearchgate.net The rigid diphenylmethane (B89790) linker in this compound provides steric hindrance and structural integrity, which can impart desirable properties to the resulting polymers. The reactivity of the aldehyde groups allows for the formation of covalent bonds with various polymer backbones, such as those containing amine or active methylene (B1212753) groups. usm.edu

Furthermore, the symmetrical nature of this compound makes it an attractive building block in supramolecular chemistry. rsc.orgnih.gov This field focuses on the design and synthesis of large, well-defined structures from smaller molecular components through non-covalent or reversible covalent interactions. The directional and predictable reactivity of the aldehyde groups can be exploited to construct complex architectures like macrocycles, cages, and molecular capsules. rsc.orgbeilstein-journals.orgnih.gov These structures have potential applications in molecular recognition, catalysis, and encapsulation.

Overview of Historical and Contemporary Research Trajectories

The research trajectory of this compound has evolved from its synthesis and basic characterization to its application as a key intermediate in the development of functional materials and molecules with specific biological targets.

Historically, the synthesis of this compound and related compounds has been a focus of organic synthesis research. One documented method involves a two-step process starting from diphenylmethane. The first step is a dibromomethylation reaction with paraformaldehyde and hydrobromic acid in acetic acid. This is followed by a Sommelet reaction with hexamethylenetetramine to yield the final dialdehyde (B1249045) product. acs.orgsissa.it

Table 2: Example Synthesis Pathway for this compound

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Diphenylmethane, Paraformaldehyde | 33% HBr in Acetic Acid, Reflux | bis(4-(bromomethyl)phenyl)methane |

Contemporary research has shifted towards utilizing this compound as a specialized building block in medicinal chemistry and materials science. A notable recent application is in the synthesis of dual inhibitors for Aβ and Tau protein aggregation, which are implicated in Alzheimer's disease. acs.org In this context, this compound serves as a dialdehyde intermediate for the construction of bivalent molecules designed to interact with these protein aggregates. acs.org Research has shown that certain derivatives synthesized using this compound exhibit promising anti-aggregating activity. acs.org

Furthermore, the aldehyde functionalities make this compound a valuable precursor for the synthesis of various heterocyclic compounds. mu-varna.bgcem.comelsevierpure.com Heterocycles are a cornerstone of medicinal chemistry and are found in a vast number of pharmaceuticals and biologically active compounds. openmedicinalchemistryjournal.com The reaction of this compound with compounds containing multiple nucleophilic sites, such as hydrazines or amines, can lead to the formation of complex heterocyclic systems with potential applications in drug discovery and materials with unique electronic or photophysical properties.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-formylphenyl)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-10-14-5-1-12(2-6-14)9-13-3-7-15(11-17)8-4-13/h1-8,10-11H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDOLJWVDBMASK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304423 | |

| Record name | 4,4′-Methylenebis[benzaldehyde] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67-37-8 | |

| Record name | 4,4′-Methylenebis[benzaldehyde] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′-Methylenebis[benzaldehyde] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,4 Methylenedibenzaldehyde

Conventional Synthetic Routes to Aromatic Bis-Aldehydes

Traditional methods for preparing aromatic bis-aldehydes like 4,4'-Methylenedibenzaldehyde often rely on well-established reactions, including oxidation and formylation.

Oxidative methods are a direct route to aromatic aldehydes, typically starting from the corresponding methyl or alcohol precursors. For this compound, this would involve the oxidation of 4,4'-dimethyldiphenylmethane or the two-step conversion of this precursor to a diol followed by oxidation. Benzylic oxidation can be achieved with a variety of reagents. organic-chemistry.org For instance, o-iodoxybenzoic acid (IBX) is known to be highly effective in oxidizing functionalities adjacent to aromatic systems to form conjugated carbonyl compounds. organic-chemistry.org Another common method involves the use of permanganate (B83412) supported on active manganese dioxide, which can effectively oxidize arenes under heterogeneous or solvent-free conditions. organic-chemistry.org Furthermore, metal-free oxidation systems utilizing reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of an oxidant can provide high chemoselectivity for the conversion of primary alcohols to aldehydes without overoxidation to carboxylic acids. organic-chemistry.org

Table 1: Examples of Oxidative Methods for Aromatic Aldehyde Synthesis

| Starting Material Precursor | Reagent/Catalyst System | Key Features |

|---|---|---|

| Benzylic Methyl Group | Surfactant-based oxodiperoxo molybdenum catalyst / H₂O₂ | Environmentally benign oxidant, works in water. organic-chemistry.org |

| Benzylic Methyl Group | NaClO / TEMPO / Co(OAc)₂ | Effective for oxidation of various alkyl arenes. organic-chemistry.org |

| Benzylic Alcohol | DMSO / H₂SO₄ | Metal-free system, provides excellent yields. organic-chemistry.org |

| Benzylic Alcohol | Trichloroisocyanuric acid / TEMPO | Highly chemoselective for primary alcohols. organic-chemistry.org |

Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring through electrophilic aromatic substitution. wikipedia.org The synthesis of this compound via this route would typically start with diphenylmethane (B89790). wikipedia.orgpharmaguideline.com The methylene (B1212753) bridge in diphenylmethane links two phenyl groups, which can be subsequently formylated. wikipedia.orgchemicalbook.com

Several classical formylation methods are applicable:

Gattermann-Koch Reaction : This reaction uses carbon monoxide and hydrochloric acid with a catalyst like aluminum chloride to formylate benzene (B151609) and its derivatives. purechemistry.orgorgosolver.com It is most effective with electron-rich starting materials. wikipedia.org

Rieche Formylation : This method employs dichloromethyl methyl ether and a Lewis acid catalyst (e.g., TiCl₄, SnCl₄) to formylate aromatic rings. commonorganicchemistry.comnih.gov A study demonstrated that this reaction is a straightforward and versatile method for producing a wide range of functionalized aldehydes. nih.gov

A significant related pathway is the Sommelet Reaction , which converts a benzyl (B1604629) halide into an aldehyde using hexamine and water. wikipedia.orgsynarchive.com This reaction is particularly well-suited for the synthesis of aromatic dialdehydes. Research has described the formation of various aromatic dialdehydes by reacting bis-(chloromethyl)-benzene compounds with two moles of hexamethylenetetramine, followed by hydrolysis. acs.org This method yields satisfactory results for para- and meta-substituted dialdehydes, provided at least one ortho position to each chloromethyl group is unsubstituted. acs.org

Table 2: Formylation and Related Pathways for Bis-Aldehyde Synthesis

| Method | Starting Material | Key Reagents | Description |

|---|---|---|---|

| Gattermann-Koch | Diphenylmethane | CO, HCl, AlCl₃ | Direct formylation of the aromatic rings. orgosolver.com |

| Rieche Formylation | Diphenylmethane | Dichloromethyl methyl ether, TiCl₄ | Lewis acid-catalyzed formylation. commonorganicchemistry.comnih.gov |

| Sommelet Reaction | 4,4'-bis(chloromethyl)diphenylmethane | Hexamethylenetetramine (hexamine), water | Converts benzylic halides to aldehydes via a quaternary ammonium (B1175870) salt. wikipedia.orgacs.org |

While not a direct primary route to this compound, etherification reactions are crucial in the synthesis of related derivatives, particularly alkoxy-substituted aromatic aldehydes. For example, the synthesis of 4-methoxysalicylaldehyde, a naturally occurring compound, can be achieved through the selective monomethylation of 2,4-dihydroxybenzaldehyde. researchgate.net This process involves the reaction of a dihydroxy precursor with a methylating agent, where an ether linkage is selectively formed at one of the hydroxyl positions. Such strategies are vital for creating structural analogs and derivatives of bis-aldehydes that may possess different chemical properties or serve as intermediates in more complex syntheses.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes that minimize waste and avoid hazardous substances. beyondbenign.org

The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. In the context of synthesizing this compound, catalytic oxidation offers a sustainable alternative to traditional methods. Aerobic oxidation, using molecular oxygen from the air as the ultimate oxidant, is an ideal green process. organic-chemistry.org

Recent research has focused on developing efficient catalysts for these transformations:

Heterogeneous Co-based Catalysts : Cobalt nanoparticles enclosed in a carbonized organic framework have been used for the oxidative amidation of aldehydes, demonstrating the potential of robust, recyclable catalysts in related C-H functionalization reactions. researchgate.net

Metal-Free Catalysts : The use of metal-free activated carbons for catalytic oxidative desulfurization highlights a trend towards avoiding heavy metals. rsc.org The surface chemistry of these carbons plays a key role in their catalytic activity. rsc.org

Organocatalysis : A direct and green route for synthesizing p-methyl benzaldehyde (B42025) from acetaldehyde (B116499) using a diphenyl prolinol trimethylsilyl (B98337) ether catalyst has been reported. nih.govnih.gov This amine-catalyzed dehydrogenation-aromatization reaction avoids the use of metals or stoichiometric oxidants and represents a significant advancement in sustainable aldehyde synthesis. nih.govresearchgate.net

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often conducted by grinding solid reactants together (mechanochemistry), can reduce waste, lower costs, and simplify work-up procedures. rsc.org The Claisen-Schmidt condensation to produce chalcones, for example, can be efficiently performed by grinding an aldehyde and a ketone with solid sodium hydroxide (B78521) using a mortar and pestle, resulting in excellent yields. mdpi.com

While a specific solvent-free synthesis for this compound is not widely documented, the principles are applicable. An oxidative approach using a solid-supported oxidant like permanganate on manganese dioxide could potentially be adapted to a solvent-free process. organic-chemistry.org Similarly, developing solid-state or mechanochemical formylation techniques could provide a greener pathway to this bis-aldehyde, significantly reducing the environmental footprint of its production.

Reactivity and Derivatization Pathways of 4,4 Methylenedibenzaldehyde

Electrophilic Reactivity of Aldehyde Functionalities

The aldehyde groups of 4,4'-Methylenedibenzaldehyde are characterized by a carbonyl carbon that is sp2 hybridized and bonded to an oxygen atom, which is more electronegative. This polarity renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to less steric hindrance and the presence of only one electron-donating alkyl group. youtube.com

Nucleophilic Addition Reactions

Nucleophilic addition is a primary reaction pathway for this compound. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org

Key examples of nucleophilic addition reactions applicable to this compound include:

Grignard Reaction : The reaction with Grignard reagents (R-MgX) is a powerful method for forming carbon-carbon bonds. libretexts.org Each aldehyde group in this compound can react with a Grignard reagent, followed by an acidic workup, to produce a secondary alcohol. ucla.edulibretexts.org This bifunctionality allows for the synthesis of diols.

Wittig Reaction : This reaction utilizes a phosphorus ylide (a Wittig reagent) to convert aldehydes into alkenes. libretexts.orgwikipedia.org Both aldehyde functionalities can undergo the Wittig reaction, providing a route to synthesize divinyl aromatic compounds. The reaction proceeds through a cyclic oxaphosphetane intermediate, which then decomposes to an alkene and triphenylphosphine oxide. organic-chemistry.org The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. wikipedia.orgorganic-chemistry.org

Cyanohydrin Formation : The addition of a cyanide ion (typically from HCN or NaCN/KCN) to the carbonyl groups results in the formation of cyanohydrins. chemistrysteps.comlibretexts.org This reaction is reversible and base-catalyzed. The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.orgyoutube.com The resulting dicyanohydrin derivative can be a precursor for other functional groups, such as α-hydroxy acids. chemistrysteps.com

| Reaction Type | Nucleophile | Intermediate | Product Type |

|---|---|---|---|

| Grignard Reaction | Grignard Reagent (R-MgX) | Alkoxide | Secondary Diol |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Oxaphosphetane | Divinyl Aromatic |

| Cyanohydrin Formation | Cyanide Ion (CN⁻) | Alkoxide | Dicyanohydrin |

Condensation Reactions, including Aldol Condensation

Condensation reactions are a class of reactions where two molecules combine with the loss of a small molecule, such as water. chemguide.co.uk this compound, lacking α-hydrogens, cannot self-condense via an aldol reaction but can react with other carbonyl compounds that do possess α-hydrogens in what is known as a crossed aldol or Claisen-Schmidt condensation. cerritos.eduyoutube.com

Aldol Condensation : In a base-catalyzed crossed aldol condensation, an enolate is formed from a ketone or aldehyde with α-hydrogens. magritek.comstudy.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The initial product is a β-hydroxy carbonyl compound, which readily dehydrates upon heating to form a more stable, conjugated α,β-unsaturated carbonyl compound. cerritos.edu Given the two aldehyde groups, this reaction can occur at both ends of the molecule.

Knoevenagel Condensation : This is a modification of the aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group (e.g., malonic acid or diethyl malonate), and the catalyst is typically a weak base like an amine. wikipedia.orgorganicreactions.orgsigmaaldrich.com The reaction with this compound would produce α,β-unsaturated products after the initial addition and subsequent dehydration. wikipedia.org This method is widely used for carbon-carbon bond formation. nih.gov

| Reaction Name | Reactant | Catalyst | Key Feature | Product from this compound |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Enolizable Aldehyde/Ketone (e.g., Acetone) | Base (e.g., NaOH) | Forms β-hydroxy carbonyl, then dehydrates | α,β-Unsaturated Dicarbonyl Compound |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Weak Base (e.g., Piperidine) | Addition followed by dehydration | Bis(alkenyl) derivative |

Formation of Schiff Bases and Imine Chemistry

The reaction between the aldehyde groups of this compound and primary amines is a classic condensation reaction that yields imines, commonly known as Schiff bases. derpharmachemica.comijacskros.com These compounds are characterized by a carbon-nitrogen double bond (azomethine group) and are synthesized by reacting carbonyl compounds with primary amines. chemsociety.org.ng This reaction is reversible and typically acid-catalyzed. lumenlearning.com

Reaction Kinetics and Mechanistic Studies

The formation of a Schiff base is a two-step process: eijppr.com

Nucleophilic Addition : The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an unstable zwitterionic intermediate that quickly undergoes a proton transfer to form a neutral carbinolamine. ijacskros.comlibretexts.org

Dehydration : The carbinolamine is then dehydrated to form the imine. This elimination of water is the rate-determining step and is generally acid-catalyzed. wjpsonline.com The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O). lumenlearning.com

Influence of Substituent Effects on Reactivity

The reactivity of both the aldehyde and the amine in Schiff base formation is influenced by electronic effects of substituents.

On the Aldehyde : Electron-withdrawing groups on the aromatic rings of the benzaldehyde (B42025) moiety increase the electrophilicity of the carbonyl carbon. This makes the carbon more susceptible to nucleophilic attack, thereby increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon and slow down the reaction. This principle is consistent with Hammett plot experiments conducted on similar reactions. d-nb.info

On the Amine : The nucleophilicity of the primary amine is also a critical factor. Electron-donating groups on the amine increase its basicity and nucleophilicity, leading to a faster initial addition step. In contrast, electron-withdrawing groups decrease the amine's nucleophilicity, slowing the reaction. For example, aromatic amines are generally less reactive than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.

| Reactant | Substituent Type | Effect on Electron Density | Effect on Reactivity | Example Group |

|---|---|---|---|---|

| This compound | Electron-Withdrawing | Decreases at carbonyl carbon (more electrophilic) | Increases rate | -NO₂ |

| Electron-Donating | Increases at carbonyl carbon (less electrophilic) | Decreases rate | -OCH₃ | |

| Primary Amine | Electron-Withdrawing | Decreases at nitrogen (less nucleophilic) | Decreases rate | -Cl |

| Electron-Donating | Increases at nitrogen (more nucleophilic) | Increases rate | -CH₃ |

Functionalization Strategies for Advanced Materials Development

The difunctional nature of this compound makes it a valuable monomer and cross-linking agent in the synthesis of polymers and other advanced materials. The aldehyde groups provide reactive sites for building larger, complex architectures.

Polymer Synthesis : this compound can be used in polycondensation reactions. For instance, reaction with diamines leads to the formation of poly(azomethine)s or poly(Schiff base)s. These polymers often exhibit interesting properties such as high thermal stability, conductivity, and liquid crystallinity, making them suitable for applications in electronics and high-performance materials.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) : The rigid structure and reactive aldehyde groups of this compound make it an excellent building block for the synthesis of porous crystalline materials like MOFs and COFs. In COF synthesis, it can be condensed with multitopic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form robust, porous networks with imine linkages. These materials have high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis.

Synthesis of Macrocycles and Ligands : The two aldehyde groups can be reacted with difunctional nucleophiles to construct macrocyclic compounds. These macrocycles can act as ligands for metal ions, with applications in catalysis, sensing, and molecular recognition. The Schiff base condensation with diamines is a common strategy to create these complex structures.

The functionalization of this compound through these reactions allows for the precise design and synthesis of materials with tailored properties for a wide range of technological applications.

Surface Functionalization Techniques

The aldehyde moieties of this compound serve as reactive handles for the covalent attachment of the molecule onto various substrates, a process known as surface functionalization. This is particularly relevant in materials science, where modifying the surface properties of a material can enhance its performance in specific applications. A primary method for achieving this is through the formation of Schiff bases.

When a surface is functionalized with primary amine groups (-NH₂), it can readily react with the aldehyde groups of this compound to form imine (-C=N-) linkages. This reaction, a Schiff base condensation, is a well-established and efficient method for covalently bonding molecules to surfaces. The resulting functionalized surface will possess pendant aldehyde groups, which can be used for further chemical modifications. For instance, these free aldehydes can be used to immobilize biomolecules, catalysts, or other functional polymers.

This strategy has been successfully employed with analogous benzaldehyde derivatives for the modification of amine-terminated polymers. nih.gov For example, antimicrobial polymers have been developed by immobilizing benzaldehyde and its derivatives onto amine-terminated polyacrylonitrile. nih.gov This approach highlights the potential of using this compound to create surfaces with tailored functionalities.

The functionalization process can be monitored and characterized using various surface-sensitive techniques. X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of the imine nitrogen and changes in the carbon and oxygen environments. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can detect the characteristic C=N stretching vibration of the newly formed imine bond.

The table below summarizes the key aspects of surface functionalization using this compound via Schiff base formation.

| Parameter | Description |

| Substrate Requirement | Surface must possess primary amine functional groups. |

| Reaction Type | Schiff base condensation. |

| Key Covalent Bond | Imine (-C=N-). |

| Resulting Surface | Functionalized with pendant aldehyde groups. |

| Characterization | XPS, ATR-FTIR. |

Polymer Chain-End Functionalization

In polymer chemistry, controlling the functionality at the ends of polymer chains is crucial for creating well-defined architectures such as block copolymers, star polymers, and for grafting polymers onto surfaces. This compound can be utilized as an effective chain-end functionalizing agent, particularly in living polymerization techniques.

In living anionic or radical polymerization, the propagating chain end is a reactive species. By introducing this compound at the termination step, one of its aldehyde groups can react with the active chain end. For instance, in a living anionic polymerization, the carbanionic chain end can undergo a nucleophilic attack on the carbonyl carbon of the aldehyde, resulting in an alkoxide intermediate which is subsequently protonated to yield a hydroxyl group and a terminal benzaldehyde moiety.

This process effectively "caps" the polymer chain with a reactive aldehyde group. The remaining aldehyde group on the other end of the this compound molecule remains available for subsequent reactions. This allows for the synthesis of telechelic polymers (polymers with two functional end groups) or for the creation of block copolymers by initiating the polymerization of a second monomer from the functionalized chain end.

While direct studies on this compound for this specific purpose are not extensively documented in the provided literature, the principle is well-established with other aldehydes in ring-opening metathesis polymerization (ROMP). 20.210.105 For example, star-shaped polymers have been synthesized by using a trifunctional aldehyde to quench living polynorbornene chains. 20.210.105

The efficiency of chain-end functionalization can be quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. NMR can be used to identify the signals corresponding to the protons of the this compound moiety at the polymer chain end. MALDI-TOF can provide information on the mass of the polymer chains, confirming the addition of the end-capping agent.

The following table outlines the key features of using this compound for polymer chain-end functionalization.

| Feature | Description |

| Polymerization Technique | Applicable in living polymerizations (e.g., anionic, radical). |

| Reaction Mechanism | Nucleophilic addition of the active polymer chain end to an aldehyde group. |

| Resulting Polymer | Polymer chain with a terminal benzaldehyde functionality. |

| Potential Applications | Synthesis of block copolymers, telechelic polymers, and polymer brushes. |

| Characterization Methods | NMR, MALDI-TOF Mass Spectrometry. |

Applications of 4,4 Methylenedibenzaldehyde As a Chemical Building Block

Role in Polymer Chemistry and Materials Science

In the fields of polymer chemistry and materials science, 4,4'-methylenedibenzaldehyde serves as a fundamental component for creating advanced polymeric materials. taylorfrancis.comappleacademicpress.comuclouvain.bebeilstein-journals.orgtuni.fi Its ability to connect with other monomers to form large, repeating structures is central to its utility. uoanbar.edu.iq The specific geometry and reactivity of this dialdehyde (B1249045) allow for the synthesis of polymers with unique properties and functionalities.

This compound is a key monomer in polycondensation reactions, particularly in the synthesis of polyazomethines, also known as poly(Schiff base)s. researchgate.netnih.govnih.gov These polymers are formed through the reaction of a dialdehyde with a diamine, creating a polymer backbone containing azomethine (-C=N-) linkages. researchgate.netjocpr.com The reaction is a type of condensation polymerization where molecules join together with the loss of a small molecule, in this case, water.

The synthesis of poly(Schiff base)s using aldehyde and amine precursors is a well-established method in polymer chemistry. researchgate.net For instance, research on the related compound 4,4'-methylenebis(cinnamaldehyde) demonstrates its polycondensation with various diamines such as ethylenediamine, propylenediamine isomers, and hydrazine to form a range of new Schiff base polymers. researchgate.net The resulting polyazomethines can exhibit desirable properties such as thermal stability. Some aromatic polyazomethines have been shown to be soluble in common organic solvents and can be used to create films, coatings, and adhesives. nasa.gov

| Polymer Name (Abbreviation) | Diamine Monomer Used |

|---|---|

| Poly[4,4′-methylenebis(cinnamaldehyde)ethylenediimine] (PMBCen) | Ethylenediamine |

| Poly[4,4′-methylenebis(cinnamaldehyde)1,2-propylenediimine] (PMBCPn) | 1,2-Propylenediamine |

| Poly[4,4′-methylenebis(cinnamaldehyde)1,3-propylenediimine] (PMBCPR) | 1,3-Propylenediamine |

| Poly[4,4′-methylenebis(cinnamaldehyde)1,2-phenylenediimine] (PMBCPh) | 1,2-Phenylenediamine |

| Poly[4,4′-methylenebis(cinnamaldehyde)urea] (PMBCUR) | Urea |

| Poly[4,4′-methylenebis(cinnamaldehyde)semicarbazone] (PMBCSc) | Semicarbazide |

| Poly[4,4′-methylenebis(cinnamaldehyde)thiosemicarbazone] (PMBCTSc) | Thiosemicarbazide |

| Poly[4,4′-methylenebis(cinnamaldehyde)hydrazone] (PMBCH) | Hydrazine |

This table illustrates the variety of poly(Schiff base)s that can be synthesized by reacting a dialdehyde monomer, in this case, a close structural analog to this compound, with different diamine compounds. Data sourced from research on 4,4'-methylenebis(cinnamaldehyde). researchgate.net

Beyond its role in forming the primary polymer chain, this compound can be used to create polymers that serve as precursors for more complex, functional materials. nih.govresearchgate.net The aldehyde groups, if not all consumed during the initial polymerization or if part of a polymer's side chain, offer reactive sites for post-polymerization modification. nih.govresearchgate.net This strategy allows for the introduction of specific functionalities to a pre-formed polymer, tailoring its properties for advanced applications.

Chain-end-functionalized polymers are highly versatile materials that enable unique applications in materials science, from self-assembly to surface functionalization. nih.gov The aldehyde functionalities present in polymers derived from this compound can be exploited for "click" chemistry reactions, which are highly efficient and modular. nih.gov For example, the reactivity of benzaldehyde (B42025) groups within polymer vesicle walls has been verified by crosslinking the structures and by a one-pot functionalization approach to make the vesicles fluorescent through reductive amination. nih.gov This demonstrates how the inherent reactivity of the aldehyde group can be leveraged to impart new functions to a polymeric material.

The aldehyde functionality, central to the structure of this compound, is instrumental in the design and construction of sophisticated polymer nanostructures, such as vesicles, also known as polymersomes. nih.govru.nlpolymernanostructures.com These are self-assembled, hollow spheres made from amphiphilic block copolymers, which have significant potential for applications like controlled delivery. nih.gov

To create such structures, a polymer containing benzaldehyde functionalities can be synthesized. For example, an amphiphilic diblock copolymer, Poly(ethylene oxide)-b-poly(4-vinyl benzaldehyde) (PEO-b-PVBA), has been shown to self-assemble in water to form polymer vesicles with diameters ranging from approximately 100 to 600 nm. nih.gov In these vesicles, the benzaldehyde groups are located within the vesicle walls. nih.gov

The presence of these reactive aldehyde groups is a key feature, allowing for subsequent chemical modifications. Researchers have demonstrated that these functionalities can be used to:

Crosslink the polymersomes: This enhances the stability of the vesicular structure. nih.gov

Functionalize the vesicles: Through reactions like reductive amination, other molecules can be attached. For instance, this method has been used to render the vesicles fluorescent, which is useful for tracking their interaction with biological systems. nih.gov

These reactive and robust nanostructures have been observed to associate with cell membranes, suggesting their potential as nanoscopic devices for modifying or repairing cellular functions. nih.gov

Utilization in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. mdpi.comanu.edu.aunih.gov this compound, with its two reactive aldehyde groups, is a valuable building block in this field for constructing large, well-defined assemblies. nih.govengineering.org.cn

The aldehyde groups of this compound are capable of forming dynamic covalent bonds, most notably imine bonds through reaction with primary amines. The reversibility of imine bond formation under certain conditions allows for "error correction" during the self-assembly process, leading to the formation of thermodynamically stable, highly ordered supramolecular structures. researchgate.netnih.gov

This strategy of combining reversible covalent chemistry with self-assembly is a powerful tool for creating complex molecular architectures. For example, a combination of metal-organic self-assembly and reversible imine formation has been used to achieve an organic synthesis in the solid state. nih.gov In this approach, imine bond formation is used to install a functional group onto an alkene, which is then assembled into a specific geometry using metal ions, facilitating a subsequent reaction. nih.gov This highlights how the principles of supramolecular chemistry can guide the reactivity of building blocks like aldehydes to construct intricate structures. researchgate.netnih.gov

This compound is an important linker molecule for the synthesis of two classes of highly porous, crystalline materials: Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). engineering.org.cnresearchgate.netnorthwestern.edumdpi.comsigmaaldrich.com These materials are constructed from molecular building blocks—organic linkers and, in the case of MOFs, metal ions or clusters—that assemble into extended, periodic networks. engineering.org.cnsigmaaldrich.com

COFs are a class of porous crystalline polymers constructed entirely from light elements linked by strong covalent bonds. tcichemicals.comnih.gov Aldehyde-functionalized molecules are common building blocks for COFs, particularly for the synthesis of highly stable imine-linked COFs. tcichemicals.com In this process, a multitopic aldehyde linker like this compound is condensed with a multitopic amine linker (e.g., p-phenylenediamine). tcichemicals.comescholarship.org The geometry of the building blocks dictates the topology of the resulting crystalline framework. Imine-based COFs are noted for their high chemical stability compared to earlier boroxine- or boronic ester-based COFs. tcichemicals.com

The predictable and orderly arrangement of linkers in COFs and MOFs leads to materials with high surface areas and precisely defined pores, making them promising for applications in gas storage, separation, and catalysis. tcichemicals.comnih.gov

| Building Block Type | Functional Group | Example Compounds | Role in Framework Synthesis |

|---|---|---|---|

| Aldehyde Linkers | -CHO | Terephthalaldehyde, 4,4'-Biphenyldicarboxaldehyde | React with amine linkers to form imine-based COFs. |

| Amine Linkers | -NH2 | p-Phenylenediamine, 1,3,5-Tris(4-aminophenyl)benzene | React with aldehyde linkers to form imine-based COFs. |

| Boronic Acid Linkers | -B(OH)2 | 1,4-Benzenediboronic acid | Undergo self-condensation to form boroxine-based COFs or react with catechols to form boronic ester-based COFs. tcichemicals.com |

| Carboxylic Acid Linkers | -COOH | Terephthalic acid, Trimesic acid | Act as organic linkers that coordinate with metal ions or clusters to form MOFs. sigmaaldrich.com |

This table provides examples of common linker types used in the synthesis of Covalent-Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

Table of Compounds Mentioned

| Compound Name | Chemical Class / Type |

|---|---|

| 1,2-Phenylenediamine | Diamine |

| 1,2-Propylenediamine | Diamine |

| 1,3,5-Tris(4-aminophenyl)benzene | Amine Linker |

| 1,3-Propylenediamine | Diamine |

| 1,4-Benzenediboronic acid | Boronic Acid Linker |

| 4,4'-Biphenyldicarboxaldehyde | Aldehyde Linker |

| 4,4'-Methylenebis(cinnamaldehyde) | Dialdehyde |

| This compound | Dialdehyde |

| Covalent-Organic Frameworks (COFs) | Porous Crystalline Polymer |

| Ethylenediamine | Diamine |

| Hydrazine | Diamine |

| Metal-Organic Frameworks (MOFs) | Porous Coordination Polymer |

| p-Phenylenediamine | Amine Linker |

| Poly(ethylene oxide)-b-poly(4-vinyl benzaldehyde) (PEO-b-PVBA) | Amphiphilic Diblock Copolymer |

| Polyazomethines / Poly(Schiff Base)s | Class of Polymers |

| Semicarbazide | Diamine Analog |

| Terephthalaldehyde | Aldehyde Linker |

| Terephthalic acid | Carboxylic Acid Linker |

| Thiosemicarbazide | Diamine Analog |

| Trimesic acid | Carboxylic Acid Linker |

| Urea | Diamide |

Significance in Organic Synthesis

This compound is a versatile bifunctional aromatic aldehyde that serves as a crucial building block in organic synthesis. Its structure, featuring two aldehyde groups linked by a methylene (B1212753) bridge, allows for the construction of complex, symmetrical, and polymeric structures. This unique arrangement makes it a valuable precursor and intermediate in a variety of synthetic pathways.

Precursor for Complex Organic Molecules

The twin aldehyde functionalities of this compound enable it to act as a foundational component for the synthesis of larger, more intricate molecular architectures. It is particularly useful in reactions where two reactive sites are needed to build bridged or dimeric structures.

One of the primary applications of aldehydes in organic synthesis is the creation of heterocyclic compounds and macrocycles. This compound is employed as a precursor for several classes of complex molecules:

Bis-Porphyrins: Porphyrins are large heterocyclic macrocycles that are synthesized through the acid-catalyzed condensation of an aldehyde with pyrrole. nih.govresearchgate.net The use of a dialdehyde like this compound allows for the synthesis of bis-porphyrins, where two porphyrin rings are covalently linked. These linked structures are of significant interest in the study of artificial photosynthesis, molecular electronics, and catalysis. The synthesis involves the reaction of the dialdehyde with a dipyrromethane or pyrrole to form a bridged porphyrin system. cmu.edunih.gov

Bis-Calixarenes: Calixarenes are macrocyclic compounds formed by the condensation of a phenol with an aldehyde. researchgate.net They are known for their ability to form host-guest complexes. This compound can be used in place of simpler aldehydes like formaldehyde to create larger, bridged calixarene structures. niscpr.res.in These "bis-calixarene" molecules possess two distinct cavities, leading to more complex host-guest chemistry and applications in sensing and separation. researchgate.netmdpi.com

Schiff Bases and Polymers: The reaction between an aldehyde and a primary amine forms an imine, commonly known as a Schiff base. rsc.org Due to its two aldehyde groups, this compound can react with monoamines to form bis-Schiff bases or with diamines to undergo polycondensation, yielding Schiff base polymers. researchgate.netresearchgate.net These materials are investigated for their thermal stability, conductivity, and coordination chemistry with metal ions. echemcom.com

The following table summarizes the types of complex molecules synthesized using this compound as a precursor.

| Precursor Molecule | Reactant(s) | Resulting Complex Molecule | Key Feature |

| This compound | Pyrrole / Dipyrromethane | Bis-Porphyrin | Two linked porphyrin macrocycles |

| This compound | Phenol derivatives | Bis-Calixarene | Two linked calixarene cavities |

| This compound | Primary Amines / Diamines | Bis-Schiff Base / Schiff Base Polymer | Bridged imine structures or polymeric chains |

Intermediate in Multi-Step Synthetic Pathways

In addition to being a direct precursor, this compound also functions as a key intermediate in multi-step synthetic sequences. vapourtec.com In such pathways, a simpler starting material is converted through several reaction steps to a more complex final product. trine.edulibretexts.org The synthesis of this compound itself can be a crucial step in a longer process, creating a stable, isolable compound whose aldehyde groups are then used for further transformations.

For example, a synthetic strategy might involve first creating the diphenylmethane (B89790) core and then introducing the two formyl (aldehyde) groups to yield this compound. This intermediate can then be carried forward in a synthetic route. The aldehyde groups offer a gateway to a wide range of chemical transformations, including:

Oxidation to carboxylic acids.

Reduction to alcohols.

Wittig reactions to form alkenes.

Aldol condensations.

Knoevenagel condensations.

A typical multi-step synthesis involving an aldehyde intermediate might follow a sequence such as the one described for benzaldehyde, which can be converted to benzoin, then oxidized to benzil, and subsequently used in a Diels-Alder reaction to form a complex phthalate derivative. scribd.com Similarly, this compound can serve as the central intermediate in pathways designed to produce complex, symmetrical molecules where the final steps involve the specific reactions of its two aldehyde groups. syrris.jp The stability of the dialdehyde allows for its purification before proceeding to subsequent, often sensitive, chemical modifications, which is a critical aspect of successful multi-step synthesis.

Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy for Molecular Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. For 4,4'-Methylenedibenzaldehyde, the FT-IR spectrum is expected to be characterized by several key absorption bands that confirm the presence of its principal functional groups.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration from the two aldehyde groups, typically appearing in the range of 1690-1715 cm⁻¹. The exact position is influenced by the conjugation of the carbonyl group with the aromatic ring. Another key indicator for the aldehyde group is the C-H stretching vibration, which is expected to produce two distinct bands near 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi resonance doublet).

The aromatic rings would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The methylene (B1212753) bridge (-CH₂-) connecting the two phenyl rings would be identified by its characteristic C-H stretching vibrations around 2925 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric), as well as bending vibrations near 1465 cm⁻¹.

Interactive Data Table: Predicted FT-IR Peaks for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | > 3000 | Medium-Weak |

| C-H Asymmetric Stretch | Methylene (-CH₂-) | ~2925 | Medium |

| C-H Symmetric Stretch | Methylene (-CH₂-) | ~2850 | Medium |

| C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) | ~2820, ~2720 | Medium-Weak |

| C=O Stretch | Aldehyde (-CHO) | 1690 - 1715 | Strong |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium-Variable |

| C-H Bend | Methylene (-CH₂-) | ~1465 | Medium |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. Symmetric vibrations and bonds involving non-polar character tend to produce strong Raman signals. For this compound, the symmetric stretching of the aromatic rings and the C=C bonds would be particularly Raman active. The C=O stretch of the aldehyde is also expected to be visible.

Surface-Enhanced Raman Spectroscopy (SERS) could potentially be used to obtain significantly enhanced signals by adsorbing the molecule onto a metallic nanostructure. This technique would be particularly useful for detecting trace amounts of the compound and for studying its orientation on surfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aldehydic, aromatic, and methylene protons.

Aldehydic Protons (-CHO): A singlet peak in the downfield region, typically between δ 9.8 and 10.1 ppm, is characteristic of the aldehyde protons. Its deshielded nature is due to the electron-withdrawing effect of the carbonyl oxygen.

Aromatic Protons: The protons on the two para-substituted benzene (B151609) rings would appear in the aromatic region (δ 7.0-8.0 ppm). They are expected to form an AA'BB' spin system, which often presents as two doublets. The protons ortho to the electron-withdrawing aldehyde group would be more deshielded (further downfield) than the protons ortho to the methylene bridge.

Methylene Protons (-CH₂-): A singlet peak corresponding to the two protons of the methylene bridge would be observed, likely in the range of δ 4.0-4.2 ppm. The singlet nature arises from the chemical equivalence of these two protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic | -CHO | 9.8 - 10.1 | Singlet | 2H |

| Aromatic (ortho to -CHO) | Ar-H | ~7.8 | Doublet | 4H |

| Aromatic (ortho to -CH₂-) | Ar-H | ~7.4 | Doublet | 4H |

| Methylene | -CH₂- | 4.0 - 4.2 | Singlet | 2H |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Carbonyl Carbon (-CHO): The carbon of the aldehyde group is highly deshielded and would appear as a distinct peak in the downfield region, typically between δ 190 and 195 ppm.

Aromatic Carbons: The aromatic region (δ 120-150 ppm) would show four distinct signals for the benzene ring carbons due to symmetry: the carbon attached to the aldehyde group (ipso-carbon), the carbon attached to the methylene bridge (ipso-carbon), and the two types of protonated carbons.

Methylene Carbon (-CH₂-): The carbon of the central methylene bridge would give a signal in the aliphatic region, expected around δ 40-45 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Functional Group | Predicted Chemical Shift (δ, ppm) |

| Carbonyl | -CHO | 190 - 195 |

| Aromatic (C-CHO) | Ar-C | ~136 |

| Aromatic (C-CH₂) | Ar-C | ~145 |

| Aromatic (CH) | Ar-CH | 129 - 131 |

| Methylene | -CH₂- | 40 - 45 |

Electronic Spectroscopy for Conjugation and Optical Properties

Electronic spectroscopy, typically using Ultraviolet-Visible (UV-Vis) light, provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the benzaldehyde (B42025) chromophores. The conjugation of the carbonyl group with the benzene ring results in a bathochromic (red) shift compared to non-conjugated systems. The presence of two such systems linked by a methylene group, which partially isolates the two chromophores, would result in a spectrum characteristic of a substituted benzaldehyde. The primary absorption maximum (λ_max) is anticipated to be in the ultraviolet region, likely between 250 and 280 nm.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic aldehydes like this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from π → π* transitions. These transitions involve the excitation of electrons from lower-energy bonding (π) orbitals to higher-energy anti-bonding (π*) orbitals.

The spectrum of benzaldehyde, a related compound, typically shows a strong absorption band around 248 nm, which is assigned to the π → π* transition of the aromatic ring, and a weaker band corresponding to the n → π* transition of the carbonyl group at a longer wavelength. researchgate.net For this compound, the presence of two benzaldehyde moieties linked by a methylene group is anticipated to influence the position and intensity of these absorption maxima. The extended conjugation and electronic communication between the two aromatic rings may lead to a bathochromic (red) shift in the absorption bands compared to simple benzaldehyde. The exact absorption maxima (λmax) in a given solvent would be determined experimentally to confirm these electronic properties.

Photoluminescence Spectroscopy

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides insights into the excited state properties of a molecule. Aromatic compounds, particularly those with extended π-systems, often exhibit luminescence.

While specific photoluminescence data for this compound is not extensively detailed in the literature, its structural motifs suggest potential luminescent properties. The emission spectra would reveal the wavelengths of emitted light, and the photoluminescence quantum yield (PLQY) would quantify the efficiency of the emission process. semanticscholar.org Studies on related diarylmethane derivatives or other aromatic aldehydes could provide a comparative basis for understanding the potential emissive behavior of this compound, which may be influenced by the flexibility of the methylene bridge and the nature of its excited states.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

For this compound (C₁₅H₁₂O₂), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight, approximately 224.26 g/mol . chemspider.com Electron impact (EI) ionization, a common method, would generate the molecular ion, which then undergoes fragmentation. Aromatic aldehydes typically exhibit characteristic fragmentation pathways. libretexts.orgmiamioh.edu Common losses include a hydrogen atom to form the stable [M-H]⁺ ion (m/z ≈ 223) and the loss of the formyl radical (CHO) to yield an [M-CHO]⁺ ion (m/z ≈ 195). libretexts.orglibretexts.org Further fragmentation of the molecular structure would produce additional characteristic peaks.

A hypothetical fragmentation pattern based on the structure of this compound is presented below.

| Fragment Ion | Proposed Structure | m/z (approx.) | Neutral Loss |

| [C₁₅H₁₂O₂]⁺ | Molecular Ion | 224 | - |

| [C₁₅H₁₁O₂]⁺ | Loss of Hydrogen | 223 | H |

| [C₁₄H₁₁O]⁺ | Loss of Formyl Radical | 195 | CHO |

| [C₁₃H₉]⁺ | Loss of second CHO and H₂ | 165 | CHO, H₂ |

| [C₇H₇O]⁺ | Cleavage at methylene bridge | 107 | C₈H₅O |

| [C₆H₅]⁺ | Phenyl ion | 77 | - |

X-ray Diffraction Techniques for Crystalline Structure Analysis

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous structural data. This technique requires a single, high-quality crystal of the compound. The analysis yields a detailed model of the molecule's structure in the solid state, including the unit cell dimensions, space group, and the precise coordinates of each atom.

Table of Crystallographic Data for the Related Compound 4-(4-methoxyphenoxy)benzaldehyde nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂O₃ |

| Formula Weight | 228.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1297 (7) |

| b (Å) | 7.6581 (4) |

| c (Å) | 12.3577 (7) |

| β (°) | 103.769 (6) |

| Volume (ų) | 1114.92 (11) |

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about the crystalline phases present. The resulting diffractogram is a fingerprint of the crystalline material, characterized by a series of peaks at specific diffraction angles (2θ). PXRD is commonly used to confirm the phase purity of a synthesized compound by comparing the experimental pattern to a simulated pattern derived from single-crystal data or to a reference pattern from a database. It can also be used to identify different polymorphic forms of a substance.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a compound. This experimental data is then compared against the theoretical percentages calculated from the molecular formula to verify the compound's purity and empirical formula.

For this compound, with the molecular formula C₁₅H₁₂O₂, the theoretical elemental composition is calculated as follows:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 15 | 180.165 | 80.34% |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.39% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 14.27% |

| Total | 224.259 | 100.00% |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are foundational to modern chemistry, providing insights into the electronic behavior of molecules, which governs their structure, stability, and reactivity.

Energy Minimization and Conformational Analysis

For a molecule like 4,4'-Methylenedibenzaldehyde, which possesses two benzaldehyde (B42025) rings linked by a methylene (B1212753) bridge, conformational analysis is crucial for understanding its three-dimensional structure and flexibility. This process typically involves computational methods to identify various stable conformations (local minima on the potential energy surface) and the energy barriers between them. The rotation around the single bonds connecting the methylene carbon to the phenyl rings would be of primary interest. While the methodology for such an analysis is well-established, specific studies detailing the conformational landscape, including dihedral angles and relative energies of different conformers for this compound, are not available in the surveyed literature.

Prediction of Spectroscopic Parameters

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict spectroscopic properties such as UV-Vis absorption spectra. Similarly, methods like Gauge-Including Atomic Orbital (GIAO) are employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are invaluable for interpreting experimental data and confirming molecular structures. For instance, a TD-DFT calculation would provide information on the electronic transitions responsible for UV absorption, while GIAO calculations would predict the 1H and 13C NMR spectra. Despite the utility of these techniques, specific computational studies that report predicted spectroscopic data for this compound could not be located.

Reaction Mechanism Studies and Transition State Analysis

Understanding how a molecule reacts is fundamental to chemistry. Computational studies can map out entire reaction pathways, identify intermediate structures, and calculate the energy of transition states, thereby providing a detailed picture of the reaction mechanism.

Computational Modeling of Reactivity Pathways

The two aldehyde functional groups in this compound suggest a rich reaction chemistry, including nucleophilic additions, condensations, and oxidations. Computational modeling could be used to explore the mechanisms of these reactions, for example, the step-by-step process of a Wittig reaction or a condensation reaction at one or both aldehyde sites. Such studies would involve locating all stationary points (reactants, intermediates, transition states, and products) on the potential energy surface. However, the scientific literature lacks specific computational investigations into the reactivity pathways of this compound.

Solvent Effects in silico

Reactions are most often carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. This allows for the calculation of energies and structures in a more realistic environment. There is no specific research available that details the in silico study of solvent effects on the structure or reactivity of this compound.

Molecular Dynamics Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD can simulate the movement of molecules and their interactions over time. For this compound, MD simulations could be employed to investigate how individual molecules interact with each other in the solid state or in solution, leading to the formation of larger, self-assembled structures (supramolecular chemistry). These simulations could reveal information about packing in crystals or aggregation in solution. A search of the available literature did not yield any studies that have applied molecular dynamics simulations to investigate the supramolecular interactions of this compound.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology employed to establish a correlation between the chemical structure of a molecule and its biological activity. nih.gov These approaches are instrumental in modern chemistry and biochemistry for predicting the biological effects of chemical compounds and are significantly utilized in drug discovery and toxicology assessments. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical parameters. nih.gov

QSAR models are developed to computationally design drugs, predict their activity, and assess their potential toxicity. nih.govmdpi.com These models aid in screening large chemical libraries to prioritize compounds with potential therapeutic effects, thereby accelerating the drug discovery process by minimizing extensive experimental testing. jocpr.com The insights gained from QSAR studies help in understanding how structural modifications influence a compound's efficacy and its interactions with biological targets. jocpr.com

The development of a robust QSAR model involves several key stages, including the classification of inhibitors, virtual screening of molecules against protein targets, and validation through receptor-ligand interaction analysis. nih.gov Various QSAR techniques have evolved, ranging from two-dimensional (2D) to more complex multi-dimensional approaches like 4D-QSAR. researchgate.netnih.gov While 2D and 3D QSAR models are widely used for virtual screening, they may have limitations in the lead optimization stages. researchgate.netnih.gov Four-dimensional QSAR (4D-QSAR) considers the conformational flexibility of molecules, offering a more dynamic representation of the ligand in space and its interaction with the target. nih.govresearchgate.netnih.gov

For a compound like this compound, a hypothetical QSAR study would involve calculating various molecular descriptors to correlate its structural features with a specific biological activity. These descriptors can be categorized as follows:

| Descriptor Type | Examples for a Hypothetical Study on this compound |

| Topological (2D) | Molecular weight, number of atoms, bond types, branching indices. |

| Geometrical (3D) | Molecular surface area, volume, shape indices. |

| Electronic | Dipole moment, partial charges on atoms, HOMO/LUMO energies. |

| Physicochemical | LogP (lipophilicity), molar refractivity, polarizability. |

Machine Learning and Data-Driven Approaches in Chemical Discovery

The advent of machine learning (ML) has the potential to revolutionize the process of chemical discovery. nih.govresearchgate.net By leveraging large, curated datasets of molecules with reliable quantum-mechanical properties, ML tools can uncover complex chemical knowledge and accelerate the identification of chemicals with desired attributes. nih.govresearchgate.net This data-driven approach is shifting the paradigm from traditional, often painstaking, discovery processes to a more rapid and predictive methodology. researchgate.net

Machine learning models in chemistry are trained on extensive datasets to predict a wide array of molecular properties. rsc.orgmqm2022.org These models can be applied to predict everything from fundamental quantum properties to biological activities and toxicological endpoints. mdpi.comresearchgate.net For instance, ML models have been developed to predict bond dissociation energies, which are crucial for understanding the thermodynamics of chemical reactions. rsc.org Furthermore, deep learning, a subset of machine learning, has shown remarkable performance in practical applications, including the construction of predictive QSAR models for in silico toxicity testing. mdpi.com

In the context of drug discovery, machine learning algorithms can be used to build classification and regression models. rsc.org Classification models can distinguish between active and inactive compounds, while regression models can predict the potency of a potential drug molecule. rsc.org These models, when combined with feature selection techniques, can identify the key molecular characteristics that contribute to a compound's activity. rsc.org

A hypothetical application of machine learning to the study of this compound and its analogs could involve the following:

| Machine Learning Application | Description | Predicted Properties for this compound Analogs |

| Property Prediction | Training a model on a large dataset of diverse molecules to predict physicochemical and biological properties. | Solubility, toxicity, receptor binding affinity. |

| Virtual Screening | Using a classification model to rapidly screen a virtual library of compounds to identify potential hits with desired activity. | Identification of analogs with higher predicted activity. |

| Lead Optimization | Employing a regression model to predict how modifications to the this compound scaffold would affect its potency. | Guidance on structural modifications to enhance desired properties. |

The integration of machine learning with quantum chemistry and molecular simulations continues to enhance the accuracy and efficiency of computational models in chemical science. mqm2022.org

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. nih.govnih.gov For 4,4'-Methylenedibenzaldehyde, this translates to a shift away from traditional methods that may rely on harsh conditions or hazardous reagents. Research in this area is expected to focus on several key strategies:

Catalytic Processes: The development of highly selective and efficient catalytic reagents is a cornerstone of green chemistry. nih.gov Future syntheses will likely employ novel catalysts to facilitate the formation of the diarylmethane structure with high atom economy, minimizing the formation of byproducts. gcande.org

Green Solvents: A significant portion of chemical waste is attributed to volatile organic compounds (VOCs) used as solvents. mdpi.com Research is actively exploring the use of greener alternatives such as water, supercritical fluids, or bio-based solvents for the synthesis of aromatic aldehydes and related compounds. mdpi.commdpi.com The ideal E-factor, which measures the amount of waste produced per kilogram of product, is zero, and a focus on solvent reduction and recycling is key to approaching this ideal. gcande.org

Mechanochemistry: Ball milling and other mechanochemical techniques offer a solvent-free or solvent-minimized approach to chemical reactions. rsc.org These methods can lead to shorter reaction times, higher yields, and a reduction in energy consumption. rsc.org The application of mechanochemistry to the synthesis of this compound represents a promising avenue for sustainable production.

Renewable Feedstocks: Long-term sustainability goals include the use of renewable raw materials instead of petroleum-based feedstocks. nih.gov Research into converting biomass-derived platform chemicals into aromatic aldehydes could provide a sustainable pathway to this compound in the future.

| Principle | Description | Relevance to this compound Synthesis |

|---|---|---|

| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. nih.gov | Designing synthetic routes with high atom economy to minimize byproduct formation. |

| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov | Utilizing catalytic reactions that facilitate efficient bond formation. |

| Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. nih.gov | Replacing toxic reagents and solvents with safer alternatives. |

| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary wherever possible and innocuous when used. nih.gov | Employing green solvents like water or developing solvent-free reaction conditions. mdpi.com |

| Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. nih.gov | Developing reactions that proceed at ambient temperature and pressure, potentially through mechanochemistry. rsc.org |

| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. nih.gov | Exploring biosynthetic pathways or the conversion of biomass to obtain starting materials. |

Exploration of Advanced Catalytic Applications

The bifunctional nature of this compound, with its two reactive aldehyde groups, makes it an excellent building block for creating complex macromolecular structures with potential catalytic activity. Future research will likely focus on its use in synthesizing materials for heterogeneous catalysis, which offers advantages in catalyst separation and recycling. encyclopedia.pub

One of the most promising areas is the incorporation of this compound into Metal-Organic Frameworks (MOFs) . MOFs are highly porous materials constructed from metal ions or clusters linked by organic ligands. encyclopedia.pub By using this compound or its derivatives as the organic linker, it is possible to create MOFs with tailored pore sizes and chemical environments. These MOF-based catalysts could be designed for a variety of applications, including fine chemical synthesis and environmental remediation. encyclopedia.pub The aldehyde groups can also serve as reactive sites for post-synthetic modification, allowing for the introduction of specific catalytic functionalities within the MOF structure.

Furthermore, this compound can be used to synthesize Schiff base polymers . These polymers, formed by the condensation reaction between an aldehyde and an amine, can chelate metal ions to create catalytically active sites. Polymeric Schiff base catalysts derived from this compound could offer enhanced stability and recyclability compared to their small-molecule counterparts.

Integration into Hybrid Material Systems

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, offer a synergistic combination of properties not achievable with either component alone. mdpi.com The rigid, aromatic structure of this compound makes it a suitable organic precursor for creating novel hybrid materials with enhanced thermal stability and mechanical strength.

The sol-gel process is a versatile method for synthesizing organic-inorganic hybrid materials at low temperatures. mdpi.comnih.gov In this process, this compound could be incorporated into an inorganic matrix, such as silica (B1680970) (SiO2) or titania (TiO2), through covalent bonding or physical entrapment. The resulting hybrid materials could find applications in coatings, sensors, or as advanced composites. The aldehyde functionalities can also be used to anchor other molecules or nanoparticles, leading to multifunctional hybrid systems. google.com

Another emerging trend is the development of mixed-matrix membranes (MMMs) , where porous fillers like MOFs are dispersed within a polymer matrix. nih.gov Polymers synthesized from this compound could serve as the matrix for MOF fillers, creating membranes with tailored separation properties for gases or liquids. The compatibility between the polymer matrix and the MOF filler is crucial for the performance of the membrane, and the ability to design the polymer structure from specific monomers like this compound is a significant advantage. nih.gov

Advanced Computational Design of this compound-Based Materials

Computational chemistry and materials science are becoming indispensable tools for accelerating the design and discovery of new materials. researchgate.net By simulating the properties of materials before they are synthesized in the lab, researchers can screen large numbers of potential structures and identify the most promising candidates for a given application.

For materials based on this compound, Density Functional Theory (DFT) can be used to predict a wide range of properties, including electronic structure, reactivity, and vibrational spectra. mdpi.comnih.gov For example, DFT calculations can help in understanding the reaction mechanisms for the synthesis of polymers or MOFs from this compound, and in predicting their geometric and electronic properties. canterbury.ac.uk This can guide the design of materials with desired catalytic or optical properties.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound-based materials, such as the diffusion of molecules through a MOF or the mechanical response of a polymer. figshare.com High-throughput computational screening, which involves the automated simulation of large libraries of materials, can be a powerful tool for identifying promising new materials for specific applications, such as gas storage or separation. youtube.com This computational-first approach can significantly reduce the time and cost associated with experimental materials discovery. mit.edu

| Computational Method | Description | Application to this compound-Based Materials |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method to investigate the electronic structure of many-body systems. mdpi.com | Predicting molecular geometry, reaction energies, electronic properties, and spectroscopic signatures of the monomer and its derivatives. nih.gov |

| Molecular Dynamics (MD) | A computer simulation method for analyzing the physical movements of atoms and molecules. figshare.com | Simulating the mechanical properties of polymers, the stability of MOFs, and the interaction of materials with solvents or guest molecules. |

| High-Throughput Computational Screening | Automated computational experiments to screen large numbers of candidate materials. youtube.com | Identifying optimal MOF structures for gas separation or catalysis from a virtual library of materials based on this compound linkers. |

| Quantum Theory of Atoms in Molecules (QTAIM) | A model of molecular electronic systems in which atoms are defined based on the topology of the electron density. mdpi.com | Analyzing the nature of chemical bonds and intermolecular interactions within materials derived from this compound. |

Synergistic Approaches: Combining Experimental and Computational Studies

The most powerful approach to materials research in the 21st century involves a close integration of experimental synthesis and characterization with computational modeling. nih.govnih.gov This synergistic approach allows for a deeper understanding of structure-property relationships and provides a more efficient path to the development of new materials.

In the context of this compound, this could involve:

Mechanism Elucidation: Experimental studies on a new catalytic reaction using a this compound-derived material could be complemented by DFT calculations to elucidate the reaction mechanism at the atomic level. nih.gov This can help in optimizing the catalyst design for improved activity and selectivity.

Spectroscopic Analysis: The interpretation of experimental spectra (e.g., NMR, IR, UV-Vis) can be greatly aided by computational predictions of these spectra. mdpi.comnih.gov This allows for a more confident assignment of spectral features and a more detailed understanding of the material's structure.

Property Prediction and Validation: Computational screening can be used to predict materials with exceptional properties, which can then be synthesized and tested experimentally to validate the predictions. escholarship.org This feedback loop between theory and experiment is crucial for the development of accurate computational models and the discovery of novel materials.

By combining the predictive power of computational methods with the real-world validation of experimental work, the future of research on this compound and its derivatives is poised for rapid advancement, leading to the creation of new materials with significant scientific and technological impact.

Q & A

What are the established synthesis methods for 4,4'-methylenedibenzaldehyde, and how are reaction conditions optimized for yield and purity?

Basic